3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea
Description
Chemical Structure and Properties This compound (CAS: 1207032-82-3) is a pyrazinone derivative featuring a urea linkage and substituted aryl groups. Its molecular formula is C₂₀H₁₉ClN₄O₃ (MW: 398.84 g/mol). The structure includes a 3-chloro-4-methoxyphenyl group attached to the pyrazinone ring and a 3,4-dimethylphenyl urea moiety. The SMILES string (COc1ccc(cc1Cl)n1ccnc(c1=O)NC(=O)Nc1ccc(c(c1)C)C) highlights the chloro-methoxy and dimethyl substituents, which influence its physicochemical properties, such as solubility and binding affinity .
Properties
IUPAC Name |
1-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-12-4-5-14(10-13(12)2)23-20(27)24-18-19(26)25(9-8-22-18)15-6-7-17(28-3)16(21)11-15/h4-11H,1-3H3,(H2,22,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEAKAVIRNOTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The resulting thiadiazole intermediate is then subjected to further reactions to introduce the ethoxybenzyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Continuous flow microreactor systems could be employed to enhance reaction efficiency and selectivity, as demonstrated in similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Key Structural Features
- Dihydropyrazine Core : Imparts potential biological activity.
- Chloro and Methoxy Substituents : May enhance lipophilicity and influence receptor interactions.
- Urea Linkage : Commonly associated with pharmacological activity.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents due to its structural properties. Research indicates that derivatives of urea compounds can exhibit significant biological activities, including anticancer and anti-inflammatory effects.
Case Study: Anticancer Activity
A study investigating similar urea derivatives demonstrated their ability to inhibit cell proliferation across various cancer cell lines (NCI-60). Compounds with similar structural motifs were synthesized and tested for antiproliferative properties, revealing promising results against multiple cancer types .
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes, potentially serving as an inhibitor. For instance, studies on related thiourea compounds have indicated their efficacy as urease inhibitors, which are crucial in treating conditions like kidney stones and peptic ulcers .
Enzyme Activity Analysis
- Urease Inhibition : Compounds with similar frameworks have been shown to exhibit potent urease inhibitory activity. The introduction of various substituents on the phenyl ring significantly affects their efficacy.
Organic Synthesis
The synthetic routes for producing this compound involve multiple steps that can be optimized for efficiency. Techniques such as continuous flow microreactor systems are being explored to enhance reaction conditions and yield.
Pharmacological Studies
The mechanism of action for this compound may involve binding to specific molecular targets within biological systems. This interaction could lead to the modulation of enzyme activity or receptor function, making it a candidate for further pharmacological exploration.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related pyrazinone and urea derivatives:
Key Observations
Substituent Effects on Bioactivity The chloro-methoxy group in the target compound and L606-0086 may enhance lipophilicity compared to the dichlorophenyl group in pyridazinones (–4). This could improve membrane permeability in biological systems.
Core Structure Differences Pyrazinones (target, L606-0086, G194-0829) exhibit a six-membered ring with two nitrogen atoms, whereas pyridazinones () have a similar ring but with nitrogen positions that alter electronic properties. Pyridazinones are more electron-deficient, influencing reactivity and solubility .
Thermal and Physical Properties While direct data for the target compound is lacking, pyrazinones generally exhibit higher thermal stability compared to pyrazolines (e.g., compounds in with melting points 121–130°C). The urea linkage in the target compound may further increase melting points due to hydrogen bonding .
Potential Applications Pyridazinones in showed antimicrobial activity, suggesting the target compound’s chloro-methoxy and urea groups could be optimized for similar applications. The dimethylphenyl group in the target compound may confer selectivity toward kinase or protease targets, as seen in other urea-based inhibitors .
Biological Activity
The compound 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea is a synthetic organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the available literature on the compound's biological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound primarily stems from its interaction with specific biological targets. The presence of the dihydropyrazine moiety suggests potential activity as an enzyme inhibitor or receptor modulator. The chloro and methoxy substituents may enhance lipophilicity, facilitating cellular uptake and interaction with target sites.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of urea compounds can inhibit tumor cell proliferation. The specific mechanism may involve the induction of apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary data suggest that the compound has antimicrobial effects against various bacterial strains, potentially through disruption of bacterial cell membranes.
- Anti-inflammatory Effects : There is evidence to support its role in modulating inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
- Antitumor Efficacy : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
